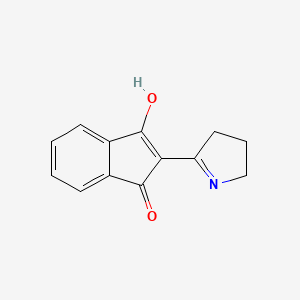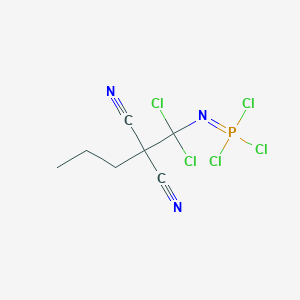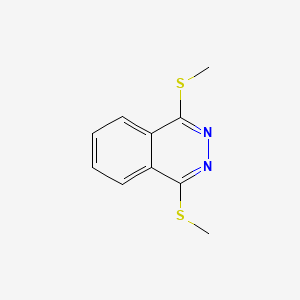![molecular formula C15H26O2S B14515861 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one CAS No. 62527-63-3](/img/structure/B14515861.png)
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a methylidene moiety, which is further connected to a hexyloxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one typically involves the reaction of a butylsulfanyl precursor with a suitable methylidene donor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methylidene moiety can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Thioethers or amines.
科学的研究の応用
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methylidene moiety may also participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-nitrophenyl)methylene]-4H-1,2,4-triazol-4-amine: Similar in having a butylsulfanyl group but differs in the core structure and substituents.
3(5)-Butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole: Shares the butylsulfanyl group but has a different heterocyclic core.
特性
CAS番号 |
62527-63-3 |
|---|---|
分子式 |
C15H26O2S |
分子量 |
270.4 g/mol |
IUPAC名 |
3-(butylsulfanylmethylidene)-5-hexyloxolan-2-one |
InChI |
InChI=1S/C15H26O2S/c1-3-5-7-8-9-14-11-13(15(16)17-14)12-18-10-6-4-2/h12,14H,3-11H2,1-2H3 |
InChIキー |
XBPDUXAVSLGPRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC(=CSCCCC)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
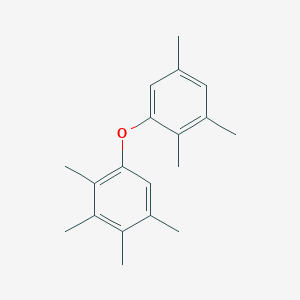

![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
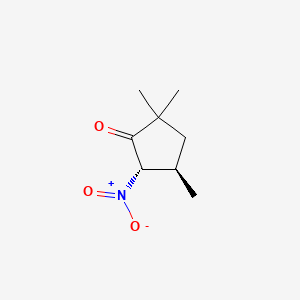
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
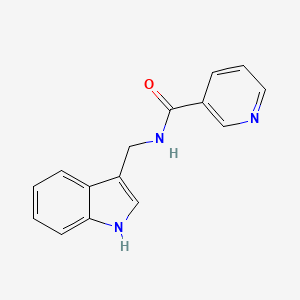

![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
